molecular formula C10H13N3 B7808457 2-Propyl-1H-benzo[d]imidazol-5-amine

2-Propyl-1H-benzo[d]imidazol-5-amine

Cat. No.: B7808457
M. Wt: 175.23 g/mol
InChI Key: YDCYVATUNIDYNB-UHFFFAOYSA-N
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Description

2-Propyl-1H-benzo[d]imidazol-5-amine is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a benzo[d]imidazole core with a propyl group attached to the nitrogen atom at the 1-position and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1H-benzo[d]imidazol-5-amine typically involves the following steps:

  • Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of o-phenylenediamine with an aldehyde or ketone in the presence of an acid catalyst.

  • Propyl Group Introduction: The propyl group is introduced via nucleophilic substitution or alkylation reactions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Propyl-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can reduce nitro groups or other oxidized forms back to amines.

  • Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the imidazole ring with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include hydrogen gas (H2), sodium borohydride (NaBH4), and lithium aluminum hydride (LiAlH4).

  • Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonating agents.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.

  • Reduction Products: Amine derivatives, hydrazines, and other reduced forms.

  • Substitution Products: Alkylated, acylated, and sulfonated derivatives.

Scientific Research Applications

2-Propyl-1H-benzo[d]imidazol-5-amine has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent in preclinical studies.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Propyl-1H-benzo[d]imidazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity.

  • Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

  • 2-Phenyl-1H-benzo[d]imidazol-5-amine

  • 5-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine

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Properties

IUPAC Name

2-propyl-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-3-10-12-8-5-4-7(11)6-9(8)13-10/h4-6H,2-3,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCYVATUNIDYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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